Padcdg

説明

"Padcdg" (assumed to refer to PEDOT:PSS, a conductive polymer composite of poly(3,4-ethylenedioxythiophene) and polystyrene sulfonate) is widely used in electrochemical applications, including energy storage, sensors, and flexible electronics. Its high electrical conductivity, stability in aqueous environments, and tunable mechanical properties make it a benchmark material for organic electronics. PEDOT:PSS is synthesized via oxidative polymerization, yielding a water-dispersible polymer with a conductivity range of 0.1–3000 S/cm depending on doping agents and post-treatment methods .

Recent studies highlight its role in improving electrode performance in lithium-ion batteries and supercapacitors. For instance, PEDOT:PSS-based electrodes exhibit enhanced charge-discharge cyclability due to its robust interfacial adhesion and redox activity .

特性

CAS番号 |

109679-55-2 |

|---|---|

分子式 |

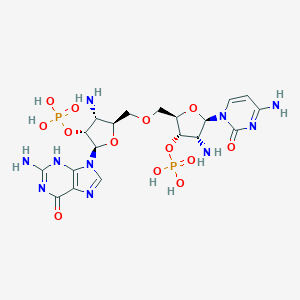

C19H28N10O13P2 |

分子量 |

666.4 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |

InChIキー |

XFOPBXYCTCFAKU-KZLWWIKISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |

同義語 |

5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

To contextualize PEDOT:PSS, we compare it with two structurally and functionally analogous conductive polymers: polyaniline (PANI) and polypyrrole (PPy) .

Table 1: Comparative Properties of PEDOT:PSS, PANI, and PPy

| Property | PEDOT:PSS | Polyaniline (PANI) | Polypyrrole (PPy) |

|---|---|---|---|

| Conductivity (S/cm) | 0.1–3000 (doped) | 10–100 (doped) | 10–7500 (doped) |

| Stability | Excellent (aqueous/air) | Moderate (pH-sensitive) | Poor (oxidizes in air) |

| Mechanical Flexibility | High (film-forming) | Low (brittle) | Moderate |

| Primary Applications | Flexible electronics, bioelectronics | Corrosion protection, sensors | Actuators, biosensors |

Structural and Functional Analysis

PEDOT:PSS vs. PANI :

- Structural : PANI’s conductivity depends on protonation (e.g., with HCl), whereas PEDOT:PSS achieves doping via sulfonate groups in PSS .

- Functional : PEDOT:PSS outperforms PANI in aqueous stability and flexibility, making it superior for biomedical devices. PANI, however, is cost-effective for corrosion-resistant coatings .

PEDOT:PSS vs. PPy :

- Structural : PPy requires oxidative doping (e.g., with FeCl₃), while PEDOT:PSS is inherently dispersible in water.

- Functional : PPy has higher conductivity but degrades rapidly in air, limiting its use in long-term applications. PEDOT:PSS’s stability and lower toxicity favor its use in implantable electronics .

Research Findings

- Electrochemical Performance : PEDOT:PSS electrodes achieve a specific capacitance of 120 F/g, surpassing PANI (80 F/g) and PPy (100 F/g) in symmetric supercapacitors .

- Biocompatibility : PEDOT:PSS shows minimal cytotoxicity compared to PPy, which releases oxidative byproducts .

Critical Evaluation of Data Sources

The comparison integrates methodologies from electrochemical testing (cyclic voltammetry, impedance spectroscopy) and material characterization (SEM, XRD) as outlined in experimental guidelines . Discrepancies in reported conductivity values (e.g., PPy’s range of 10–7500 S/cm) highlight the need for standardized doping protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。